Distinctive Organoleptic Profile vs. Ammonium Butyrate
Ammonium isovalerate differentiates from ammonium butyrate through a more complex sensory character. While the target compound's taste at 10 ppm is described as a hard Italian cheese, Swiss cheese rind, and dairylike flavor with hay and light ammonia notes [1], ammonium butyrate presents a simpler, intensely cheesy and rancid profile with sour dairy notes [2]. This qualitative difference in the flavor note's complexity and character dictates the choice for creating specific cheese-type profiles where the fermented/nutty nuances of ammonium isovalerate are required.
| Evidence Dimension | Organoleptic Taste Profile at 10 ppm |
|---|---|
| Target Compound Data | Hard Italian cheese, Swiss cheese rind, dairylike flavor with hay and light ammonia, snuff tobacco notes. |
| Comparator Or Baseline | Ammonium butyrate: Intensely cheesy, rancid, sour dairy notes. |
| Quantified Difference | Qualitative difference in flavor note complexity and character. |
| Conditions | Tasting at 10 ppm in a standardized sensory evaluation context. |
Why This Matters
This sensory distinction is the primary driver for a flavorist's selection, directly impacting the authenticity and specificity of cheese and fermented flavor formulations.
- [1] Organoleptic Characteristics of Flavor Materials. Ammonium Isovalerate. Perfumer & Flavorist, 2009. View Source
- [2] The Good Scents Company. Ammonium butyrate information. The Good Scents Company Information System. View Source
